

role of peroxyntic acid in tropospheric chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxyntic acid

Cat. No.: B1219953

[Get Quote](#)

An In-depth Technical Guide on the Role of **Peroxyntic Acid** in Tropospheric Chemistry

Introduction

Peroxyntic acid (HO_2NO_2), also referred to as PNA or HNO_4 , is a crucial trace species in the Earth's atmosphere that plays a significant role in the chemistry of the troposphere.^[1] It acts as a temporary reservoir for both hydrogen oxides ($\text{HO}_x = \text{OH} + \text{HO}_2$) and nitrogen oxides ($\text{NO}_x = \text{NO} + \text{NO}_2$), thereby coupling these two critical chemical families.^{[1][2]} The formation and decomposition of PNA are highly dependent on temperature, making its role particularly important in the cold upper troposphere. By sequestering reactive radicals, PNA influences the oxidative capacity of the atmosphere and has a non-negligible impact on the formation of tropospheric ozone.^{[1][2][3]} Its stability at lower temperatures allows for the long-range transport of NO_x and HO_x , releasing them in different regions and thereby affecting atmospheric chemistry on regional and global scales.^[1]

Chemical Pathways: Formation and Sinks

The atmospheric concentration of **peroxyntic acid** is governed by a dynamic equilibrium between its formation and various loss processes. This balance is highly sensitive to temperature, pressure, and the presence of other reactive species.

Formation of Peroxyntic Acid

The primary mechanism for PNA formation in the troposphere is the reversible, three-body association reaction between the hydroperoxy radical (HO_2) and nitrogen dioxide (NO_2).^{[1][2]}

Reaction (R1): $\text{HO}_2 + \text{NO}_2 + \text{M} \rightleftharpoons \text{HO}_2\text{NO}_2 + \text{M}$

This reaction is favored at the low temperatures and higher pressures characteristic of the upper troposphere.^[1] The third body, M (typically N_2 or O_2), is required to dissipate the energy of the newly formed bond, stabilizing the HO_2NO_2 molecule.

Sinks for Peroxynitric Acid

The removal of PNA from the troposphere occurs through several key pathways, with their relative importance varying significantly with altitude and temperature.^[4]

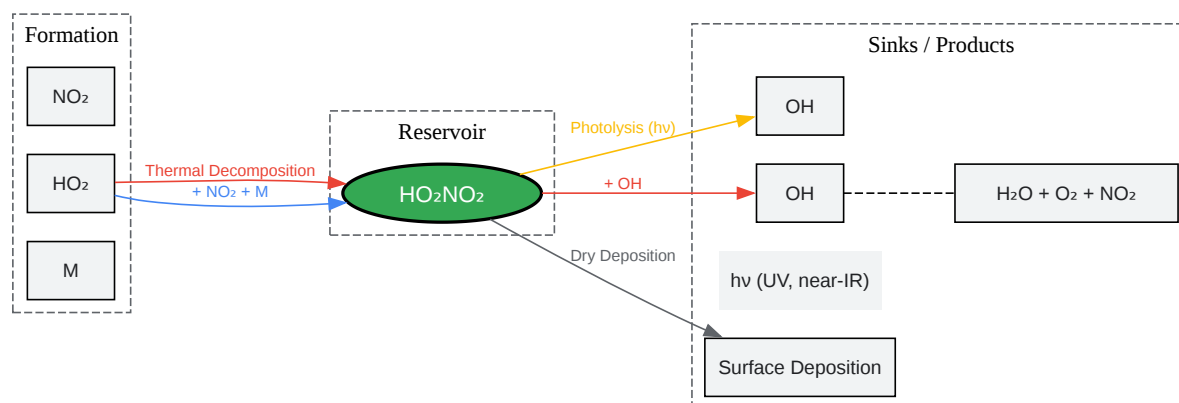
- **Thermal Decomposition:** The most significant loss process in the warmer, lower troposphere is the unimolecular dissociation of PNA back into its precursor radicals.^{[1][2][4]} The lifetime of PNA is strongly temperature-dependent, decreasing from hours in the cold upper troposphere (~258 K) to mere seconds in the warmer boundary layer (~298 K).^{[1][5]}

Reaction (R-1): $\text{HO}_2\text{NO}_2 + \text{M} \rightarrow \text{HO}_2 + \text{NO}_2 + \text{M}$

- **Photolysis:** PNA can be destroyed by photolysis (dissociation by sunlight) in both the near-ultraviolet and near-infrared regions of the spectrum.^[1] Overtone dissociation, resulting from the absorption of near-infrared radiation, is a particularly important photolytic sink.^{[5][6]} Photolysis proceeds via two main channels: Reaction (R2): $\text{HO}_2\text{NO}_2 + h\nu \rightarrow \text{OH} + \text{NO}_2$ ^[1]
Reaction (R3): $\text{HO}_2\text{NO}_2 + h\nu \rightarrow \text{HO}_2 + \text{NO}_2$ ^[1]

- **Reaction with Hydroxyl Radical (OH):** The reaction with the OH radical is a key loss mechanism, especially in the upper troposphere and lower stratosphere where colder temperatures suppress thermal decomposition.^{[7][8]} Reaction (R4): $\text{HO}_2\text{NO}_2 + \text{OH} \rightarrow \text{H}_2\text{O} + \text{O}_2 + \text{NO}_2$ ^{[1][8]}
- **Deposition:** In certain environments, particularly polar regions, the dry deposition of PNA onto surfaces such as snow and ice can be a dominant removal pathway.^[1]

The interplay of these formation and sink mechanisms is visualized in the following diagram.



[Click to download full resolution via product page](#)

Figure 1. Key chemical pathways for **peroxyxynitric acid** (HO_2NO_2) in the troposphere.

Quantitative Data

The following tables summarize key quantitative data regarding the atmospheric chemistry of **peroxyxynitric acid**, including reaction kinetics and typical atmospheric lifetimes.

Table 1: Key Reaction Rate Coefficients for **Peroxyxynitric Acid**

Reaction	Rate Coefficient (k)	Temperature Range (K)	Pressure	Notes	Reference(s)
Formation					
$\text{HO}_2 + \text{NO}_2 + \text{M} \rightarrow \text{HO}_2\text{NO}_2 + \text{M}$	Complex pressure and temperature dependence (Fall-off regime)	Tropospheric	Various	The rate is highly dependent on the pressure and the identity of the third body, M.	[1]
Sinks					
$\text{HO}_2\text{NO}_2 + \text{M} \rightarrow \text{HO}_2 + \text{NO}_2 + \text{M}$	$k(T,P) = (5.27 \pm 0.15) \times 10^{17} \exp(-110.1 \pm 1.3 \text{ kJ mol}^{-1}/RT) \text{ s}^{-1}$	278 - 298	Aqueous	Rate-limiting dissociation step.	[9][10]
$\text{HO}_2\text{NO}_2 + \text{M} \rightarrow \text{HO}_2 + \text{NO}_2 + \text{M}$	$\Delta_r H^\circ_{298 \text{ K}} = -24.0 \pm 0.5 \text{ kcal mol}^{-1}$	331 - 350	25-50 Torr N ₂	Standard enthalpy of reaction derived from gas-phase thermal decomposition studies.	[4][11][12]
$\text{HO}_2\text{NO}_2 + \text{OH} \rightarrow \text{H}_2\text{O} + \text{O}_2 + \text{NO}_2$	$k(T) = (8.8 \pm 2.6) \times 10^{-19} T^2 \exp[(1130 \pm 20)/T] \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	218 - 335	10-100 Torr He	The main product channel produces H ₂ O, O ₂ , and NO ₂ .	[8]

| $\text{HO}_2\text{NO}_2 + \text{OH} \rightarrow \text{H}_2\text{O} + \text{O}_2 + \text{NO}_2$ | $k(298 \text{ K}) = (3.4 \pm 1.0) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$ | 298 |
10-100 Torr He | Rate at standard temperature. |[8] |

Table 2: Typical Atmospheric Lifetimes and Concentrations of **Peroxynitric Acid**

Parameter	Value / Range	Region / Condition	Notes	Reference(s)
Lifetime w.r.t. Thermal Decomposition	~10 seconds	Lower Troposphere (298 K)	Dominant loss process at warmer temperatures.	[1]
	Hours	Upper Troposphere (258 K)	Allows for accumulation and long-range transport.	[1]
Lifetime w.r.t. Photolysis & OH Reaction	Days to Months	Lower Troposphere	These processes are typically slower than thermal decomposition in the lower troposphere.	[1]
	10 - 20 hours	Mid-latitudes, Upper Troposphere / Lower Stratosphere	Becomes the dominant loss process at colder altitudes.	[4]
Observed Mixing Ratios	Up to 1.5 ppbv	Uintah Basin, Winter	High concentrations observed during strong temperature inversions.	[1][3]
	67 ± 37 pptv (mean)	Free Troposphere (8-12 km)	Represents ~5% of the total reactive nitrogen (NO _y) budget in this region.	[5]

| | Generally low | Polar Regions | Concentrations are largely controlled by dry deposition. [\[1\]](#) |

Experimental Protocols

The study of **peroxynitric acid** requires specialized laboratory and field techniques for its synthesis and detection.

Laboratory Synthesis of Peroxynitric Acid

A common method for producing gaseous HO_2NO_2 for laboratory studies involves the reaction of nitronium tetrafluoroborate (BF_4NO_2) with concentrated hydrogen peroxide (H_2O_2).[\[13\]](#)

Methodology:

- Preparation: The synthesis is conducted in a nitrogen-purged glove box to maintain an inert atmosphere.[\[13\]](#)
- Reaction: Approximately 1 gram of BF_4NO_2 is added slowly to a jacketed glass vessel containing 95+% by weight H_2O_2 . The vessel is cooled to ~ 273 K by circulating chilled water.[\[13\]](#)
- Stirring: The mixture is continuously stirred during the addition of BF_4NO_2 to ensure a controlled reaction.[\[13\]](#)
- Vapor Generation: After the reaction is complete, the resulting mixture is transferred to a glass bubbler, which is immersed in an ice-water bath. A carrier gas (e.g., N_2) is passed through the bubbler to generate a flow of gaseous HO_2NO_2 .[\[13\]](#)
- Purification: This synthesis produces impurities, primarily H_2O_2 and some initial nitric acid (HNO_3). The initial boil-off contains most of the HNO_3 , which decreases after a few minutes. H_2O_2 remains the major impurity.[\[13\]](#)

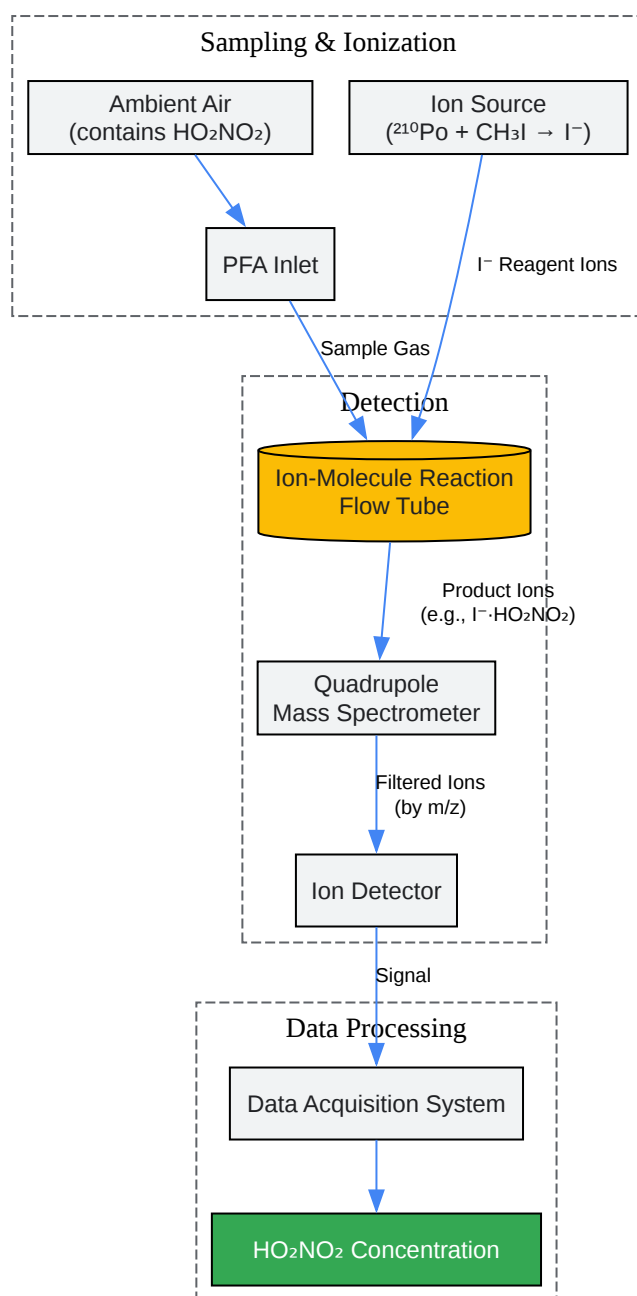
In-Situ Detection by Chemical Ionization Mass Spectrometry (CIMS)

Iodide ion chemical ionization mass spectrometry (I^- CIMS) has been established as a sensitive and unambiguous method for the in-situ measurement of atmospheric HO_2NO_2 .[\[1\]](#)[\[3\]](#)

Methodology:

- **Ion Generation:** A reagent gas, typically methyl iodide (CH_3I) in N_2 , is passed through an ionizer containing a radioactive source (e.g., ^{210}Po). This produces a stable supply of iodide (I^-) reagent ions.[\[1\]](#)
- **Sample Inlet:** Ambient air is drawn into the instrument through an inert inlet, often made of perfluoroalkoxy (PFA) Teflon, which may be heated to a controlled temperature to minimize thermal decomposition of PNA before detection.[\[5\]](#)
- **Ion-Molecule Reaction:** The sampled air is mixed with the I^- reagent ions in a flow tube reactor. HO_2NO_2 reacts with I^- to form a stable cluster ion.
- **Mass Filtering and Detection:** The ions exiting the flow tube are guided into a high-vacuum chamber containing a quadrupole mass spectrometer. The quadrupole filters the ions based on their mass-to-charge ratio (m/z), allowing only the specific HO_2NO_2 -iodide cluster ion to reach the detector.[\[1\]](#)
- **Calibration:** The instrument is calibrated using a dynamic source that can produce known quantities of HO_2NO_2 .[\[1\]](#) The concentration of the calibration standard is often verified independently using a separate technique, such as Cavity Ring-Down Spectroscopy (CaRDS) for measuring total reactive nitrogen (NO_y).[\[1\]](#)[\[3\]](#)

The general workflow for this detection method is shown below.



[Click to download full resolution via product page](#)

Figure 2. Generalized experimental workflow for the detection of HO_2NO_2 via I^- CIMS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acp.copernicus.org [acp.copernicus.org]
- 2. csl.noaa.gov [csl.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. riffault.free.fr [riffault.free.fr]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal decomposition of HO₂NO₂ (peroxynitric acid, PNA): rate coefficient and determination of the enthalpy of formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [role of peroxynitric acid in tropospheric chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219953#role-of-peroxynitric-acid-in-tropospheric-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com